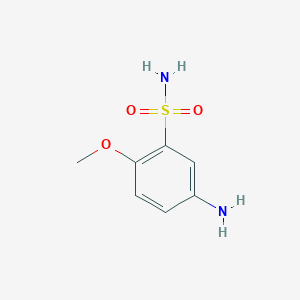

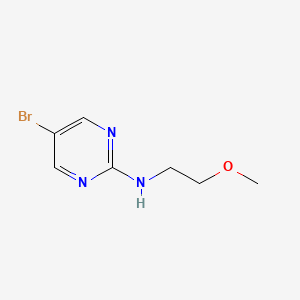

5-Bromo-2-(2-methoxyethylamino)pyrimidine

Übersicht

Beschreibung

The compound "5-Bromo-2-(2-methoxyethylamino)pyrimidine" is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their wide range of biological activities and pharmaceutical applications. Pyrimidine derivatives are known for their antiviral, antimicrobial, and anticancer properties, among others. The presence of a bromo substituent on the pyrimidine ring can significantly alter the chemical and biological properties of these compounds .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those with bromo substituents, typically involves the alkylation of the pyrimidine ring or cyclization reactions to form the desired structure. For instance, 5-substituted pyrimidine derivatives can be synthesized by reacting 2,4-diamino-6-hydroxypyrimidines with various alkylating agents . In another example, 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one serves as a precursor for synthesizing a series of pyrimidine biheterocycles, demonstrating the versatility of bromo-substituted pyrimidines in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those with bromo substituents, can be characterized using various spectroscopic techniques. For example, spectroscopic investigations such as FT-IR, FT-RAMAN, NMR, and UV-Vis have been used to study the structure of 5-bromo-2-hydroxy pyrimidine, providing insights into the electronic properties and molecular geometry of these compounds .

Chemical Reactions Analysis

Bromo-substituted pyrimidines can undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and aminolysis. These reactions can be used to further modify the pyrimidine ring and introduce additional functional groups, which can lead to changes in the biological activity of the compounds. For example, the aminolysis of 2- and 4-methoxy (or methylthio) pyrimidines with bromo substituents has been used to prepare corresponding aminopyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted pyrimidines are influenced by the presence of the bromo group and other substituents on the pyrimidine ring. These properties can be studied through computational analysis, such as density functional theory (DFT), to predict the reactivity and stability of the compounds. Additionally, the antimicrobial and antiviral activities of these compounds can be evaluated through in vitro studies, as seen in the case of 5-substituted 2,4-diaminopyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

5-Bromo-2-(2-methoxyethylamino)pyrimidine derivatives have been investigated for their potential in antiviral therapy. Research has shown that certain 5-substituted 2,4-diaminopyrimidine derivatives can significantly inhibit the replication of retroviruses in cell cultures, displaying promising antiretroviral activity (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Synthesis of Biheterocycles

5-Bromo-2-(2-methoxyethylamino)pyrimidine serves as a precursor in the synthesis of biheterocyclic compounds. One study utilized it for synthesizing a new series of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles, which could be valuable in developing new pharmacological agents (Aquino, Lobo, Leonel, Martins, Bonacorso, & Zanatta, 2017).

Microwave-assisted Synthesis

Another application includes microwave-assisted synthesis methods. Research demonstrates the use of 5-bromo-2-(2-methoxyethylamino)pyrimidine in synthesizing new 5-(arylamino)pyrimidines, which has applications in developing new medicinal compounds with antibacterial properties (Verbitskiy, Baskakova, Belyaev, Vakhrusheva, Eremeeva, Rusinov, & Charushin, 2021).

Spectroscopic Analysis

The compound is also the subject of spectroscopic analysis to understand its electronic properties and potential interactions. For example, 5-bromo-2-hydroxy pyrimidine, closely related to 5-Bromo-2-(2-methoxyethylamino)pyrimidine, was studied using spectroscopic methods to evaluate its electronic properties and molecular interactions (Chandralekha, Hemamalini, Muthu, & Sevvanthi, 2020).

Antimicrobial Activity

Studies also include the synthesis of novel pyrimidine derivatives with potential antimicrobial activity. These compounds, synthesized using 5-bromo-2-(2-methoxyethylamino)pyrimidine, are evaluated for their effectiveness against various microbes (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017).

Synthesis of Natural Alkaloids

The compound is also used in the synthesis of natural alkaloids, such as variolin B, through palladium-mediated functionalization. This showcases its role in complex chemical syntheses for pharmaceutical applications (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Safety precautions include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

Eigenschaften

IUPAC Name |

5-bromo-N-(2-methoxyethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3O/c1-12-3-2-9-7-10-4-6(8)5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDHZHFCKYPDIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398191 | |

| Record name | 5-Bromo-N-(2-methoxyethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(2-methoxyethylamino)pyrimidine | |

CAS RN |

886365-79-3 | |

| Record name | 5-Bromo-N-(2-methoxyethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-(2-methoxyethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1274386.png)